molecular formula C11H15Cl2FN2O B1421873 2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride CAS No. 1305712-17-7

2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride

Cat. No. B1421873
CAS RN: 1305712-17-7
M. Wt: 281.15 g/mol
InChI Key: HHUJPOSDPVHSTF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a 2-chloro-4-fluorophenyl group, an ethylamino group, and a N-methylacetamide group. The presence of these functional groups could influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.

Scientific Research Applications

Pharmacological Research

This compound, with its unique structure, is a valuable asset in pharmacological studies. It’s used to synthesize various analogs which are then screened for therapeutic activity. For instance, its derivatives have been explored for potential anti-inflammatory and analgesic properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[1-(2-chloro-4-fluorophenyl)ethylamino]-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2O.ClH/c1-7(15-6-11(16)14-2)9-4-3-8(13)5-10(9)12;/h3-5,7,15H,6H2,1-2H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUJPOSDPVHSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)NCC(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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